molecular formula C9H10ClNO3 B1312736 Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 821791-58-6

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1312736
CAS No.: 821791-58-6
M. Wt: 215.63 g/mol
InChI Key: WGSWOEOJYNQPRP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 821791-58-6) is a pyridine derivative with a molecular formula of C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . This compound features a 1,6-dihydropyridine core substituted with a chlorine atom at position 4, a methyl group at position 1, and an ester group at position 2. Its synthesis typically involves alkylation or halogenation reactions, as evidenced by procedures for analogous compounds . It is stored under dry, sealed conditions at room temperature and is primarily used in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(13)6-5-11(2)8(12)4-7(6)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSWOEOJYNQPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)C=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469491
Record name Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821791-58-6
Record name Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products

Scientific Research Applications

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Bromine : The bromine-substituted analogue (methyl 5-bromo-...) exhibits higher hydrophobicity (LogP ~2.1) compared to the chlorine-substituted target compound (LogP ~1.8), likely influencing membrane permeability in biological systems .
  • Hydroxyl vs.
  • Aryl vs. Heteroaryl Substituents : Thiophenyl or 4-chlorophenyl groups (e.g., compounds from ) introduce planar aromatic systems, enhancing intermolecular interactions (e.g., π-π stacking) critical for crystallinity and receptor binding .

Crystallographic and Stability Considerations

  • Hydrogen Bonding : The hydroxyl derivative (ethyl 4-hydroxy-...) forms robust hydrogen-bonding networks (O-H···O), as predicted by graph-set analysis, improving crystallinity compared to the chloro-substituted compound .
  • Thermal Stability : Bromine- and chlorine-substituted analogues exhibit similar thermal stability, but the bulkier 4-chlorophenyl derivative (ethyl 4-(4-chlorophenyl)-...) may show lower melting points due to disrupted packing .

Q & A

Basic: What are the common synthetic routes for Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves cyclization of substituted pyranones or pyridine precursors. For example:

  • Step 1: React methyl/ethyl esters of 4,6-dimethyl-3-aryl-2-oxo-pyrancarboxylic acids with ammonium acetate in acetic acid to form dihydropyridine intermediates .
  • Step 2: Introduce chlorine at the 4-position via electrophilic substitution or halogenation agents (e.g., PCl₅, SOCl₂).
  • Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAC-hexane in ) or recrystallization from methanol/ethanol mixtures .
    Key Data:
IntermediateReagent/ConditionYield
Pyranone esterNH₄OAc, AcOH72–85%
Chlorinated productPCl₅, reflux~50%

Basic: How is the lactam vs. lactim tautomerism resolved in this compound during structural characterization?

Methodological Answer:
Tautomeric states are determined via X-ray crystallography and bond-length analysis :

  • Crystallographic Data: Compare C=O bond lengths. Lactam tautomers (keto form) show shorter C–O bonds (~1.22 Å) vs. lactim (enol form, ~1.32 Å). In , the C–O bond length of 1.245 Å confirmed the lactam form .
  • Complementary Techniques: Use IR spectroscopy (C=O stretch ~1680–1700 cm⁻¹) and ¹H NMR (absence of enolic proton signals) .

Advanced: How do researchers address contradictions between spectroscopic data and crystallographic results for tautomeric forms?

Methodological Answer:
Contradictions arise when solution-state (NMR/IR) and solid-state (XRD) data disagree. Strategies include:

  • Dynamic NMR Studies: Monitor temperature-dependent shifts to detect tautomeric equilibria in solution .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare energy landscapes of tautomers. Match computed IR/NMR spectra with experimental data .
  • Powder XRD Validation: Confirm crystallinity and rule out polymorphic interference .

Advanced: What crystallographic software tools are recommended for refining the structure of this compound, and how are hydrogen-bonding networks analyzed?

Methodological Answer:

  • Software Pipeline:
    • Data Processing: Use CrysAlisPro or SAINT for integration .
    • Structure Solution: SHELXT (direct methods) or SHELXD (charge flipping) .
    • Refinement: SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters) .
  • Hydrogen-Bond Analysis:
    • Mercury CSD: Visualize and quantify H-bonding motifs (e.g., R₂²(8) rings in ) .
    • Graph Set Analysis: Classify patterns (e.g., D, C, S motifs) using Etter’s formalism .
      Example from :
InteractionDistance (Å)Angle (°)
O–H···O2.712167
N–H···O2.892155

Advanced: How can researchers optimize reaction yields when synthesizing halogenated dihydropyridine derivatives?

Methodological Answer:

  • Halogenation Control:
    • Use low-temperature electrophilic substitution (e.g., 0–5°C) to minimize side reactions .
    • Monitor reaction progress via HPLC-MS or TLC (Rf shifts).
  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃, AlCl₃) for regioselective chlorination .
  • Solvent Optimization: Polar aprotic solvents (DMF, CH₃CN) enhance reactivity vs. protic solvents .

Advanced: What strategies are employed to resolve ambiguities in spectroscopic assignments for complex dihydropyridine derivatives?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC/HMBC: Correlate ¹H-¹³C couplings to assign quaternary carbons and substituent positions .
    • NOESY: Identify spatial proximity of substituents (e.g., methyl group orientation) .
  • Isotopic Labeling: Introduce ¹³C/¹⁵N labels to trace specific nuclei in crowded spectra.
  • Synchrotron XRD: High-resolution data (< 0.8 Å) resolves disorder in electron density maps .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
    • Light Sensitivity: Store in amber vials to avoid photodegradation (common in dihydropyridines) .
  • Stability Monitoring:
    • Regular HPLC-UV purity checks (e.g., 98.6% in ).
    • Karl Fischer Titration: Measure moisture content (< 0.1% recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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